

# "long-term effects of Dermatoxin on skin histology"

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Long-Term Histological Effects of Intradermal Botulinum Toxin ("**Dermatoxin**")

#### Introduction

The term "Dermatoxin" in the context of contemporary aesthetic dermatology refers to the application of botulinum toxin type A (BTX-A) via intradermal injections, a technique also known as "Microbotox". This approach targets the superficial layers of the skin rather than the larger underlying muscles, aiming to improve skin quality, reduce fine lines, and manage conditions such as acne scars and rosacea.[1][2] This technical guide provides a comprehensive overview of the long-term effects of intradermal BTX-A on skin histology, intended for researchers, scientists, and professionals in drug development. It synthesizes current knowledge on the cellular and molecular changes within the skin, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

## Mechanism of Action on Skin Histology

Intradermal BTX-A exerts its effects through several mechanisms that collectively alter the skin's histological landscape over the long term.

#### **Effects on the Extracellular Matrix**

The primary long-term histological changes observed after intradermal BTX-A treatment involve the remodeling of the dermal extracellular matrix (ECM). While some studies have reported no



significant quantitative difference in the expression of collagen types I and III, a notable improvement in the organization and orientation of collagen fibers has been observed.[3] This suggests that the therapeutic effect may stem from a qualitative enhancement of the ECM architecture rather than a simple increase in collagen synthesis. In vitro studies on dermal fibroblasts have indicated that BTX-A may promote dermal remodeling by increasing the production of pro-collagen and decreasing the expression of several matrix metalloproteases (MMPs).[4] Conversely, other research has shown that BTX-A can inhibit the expression of collagen types 1 and 3 while enhancing the activity of MMP-2 and MMP-9, suggesting a complex regulatory role in ECM turnover.[5]

#### **Cellular Effects**

Fibroblasts, the primary cell type responsible for producing and maintaining the ECM, are key targets of intradermal BTX-A. The toxin has been shown to down-regulate the expression of transforming growth factor-beta 1 (TGF- $\beta$ 1), a potent pro-fibrotic cytokine.[6] This leads to reduced fibroblast proliferation and differentiation into myofibroblasts, which are critical in scar formation.[5][6] By modulating fibroblast activity, intradermal BTX-A can influence the long-term collagen remodeling process, contributing to smoother skin texture and the improvement of atrophic acne scars.[7]

#### **Effects on Adnexal Structures**

Intradermal BTX-A has a demonstrable effect on sebaceous glands, leading to a reduction in sebum production and an improvement in skin oiliness.[4][8] This is thought to be due to the inhibition of acetylcholine release from nerve endings that innervate the sebaceous glands.[4] The paralysis of the arrector pili muscle, which is necessary for sebum secretion, also contributes to this effect.[1] These changes can lead to a visible reduction in pore size.[8][9]

# Signaling Pathways in Long-Term Histological Modification

The long-term histological effects of intradermal BTX-A are mediated by its influence on specific intracellular signaling pathways that regulate fibrosis and inflammation.

#### **TGF-β/Smad Pathway**



The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of fibrosis and wound healing. BTX-A has been shown to inhibit the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway, both in vitro and in vivo.[5] By disrupting this pathway, BTX-A can reduce the expression of pro-fibrotic molecules like collagen, thereby mitigating scar formation and promoting a more organized ECM.[5]



Click to download full resolution via product page

TGF-β/Smad Signaling Pathway Inhibition by BTX-A

#### **JNK Signaling Pathway**

In the context of hypertrophic scar fibroblasts, BTX-A has been demonstrated to suppress profibrotic effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[10] Treatment with BTX-A leads to an increase in JNK phosphorylation, which in turn inhibits the proliferation of scar fibroblasts and their production of pro-fibrotic factors such as TGF-β1, interleukin-6, and connective tissue growth factor.[10] This suggests that the activation of the JNK pathway plays a crucial role in the anti-fibrotic effects of BTX-A.



Click to download full resolution via product page

JNK Signaling Pathway Modulation by BTX-A



## **Quantitative Data Summary**

The following tables summarize the quantitative findings from studies evaluating the effects of intradermal BTX-A on various skin parameters.

Table 1: Clinical and Biophysical Skin Parameter Changes

| Parameter        | Observation                | Follow-up Duration | Reference |
|------------------|----------------------------|--------------------|-----------|
| Skin Texture     | Significant<br>improvement | 90 days            | [9]       |
| Microroughness   | Significant<br>improvement | 90 days            | [9]       |
| Pore Size        | Significant reduction      | 90 days            | [9]       |
| Sebum Production | Significant reduction      | 1 month            | [11]      |
| Erythema Index   | Significant reduction      | 4 weeks            | [1]       |
| Dermal Thickness | Significant increase       | 1 month            | [11]      |
| Skin Elasticity  | Improvement                | Not specified      | [8]       |
| Skin Hydration   | No significant change      | Not specified      | [8]       |

Table 2: Immunohistochemical and Molecular Findings



| Marker                  | Observation                         | Tissue/Cell Type                         | Reference |
|-------------------------|-------------------------------------|------------------------------------------|-----------|
| Collagen I & III        | No significant change in expression | Human skin biopsies                      | [3]       |
| Collagen I & III        | Decreased expression                | Human fibroblasts (in vitro)             | [5]       |
| Pro-collagen            | Increased production                | Dermal fibroblasts (in vitro)            | [4]       |
| MMPs                    | Decreased expression                | Dermal fibroblasts (in vitro)            | [4]       |
| MMP-2 & MMP-9           | Enhanced expression                 | Human fibroblasts (in vitro)             | [5]       |
| Phosphorylated<br>Smad2 | Inhibited                           | Human fibroblasts & in vivo capsules     | [5]       |
| Phosphorylated JNK      | Increased                           | Hypertrophic scar fibroblasts (in vitro) | [10]      |

## **Experimental Protocols**

This section outlines a representative experimental protocol for assessing the long-term histological effects of intradermal BTX-A in a clinical research setting.

#### **Study Design and Participant Selection**

A prospective, randomized, controlled, split-face study is a robust design for this type of investigation.[12][13] Participants should be healthy volunteers with specific inclusion criteria, such as the presence of facial rhytids or atrophic acne scars, and exclusion criteria, including contraindications to BTX-A or recent facial procedures.[13]

### **Intervention: Intradermal BTX-A Injection**

Reconstitution: BTX-A (e.g., onabotulinumtoxinA) is reconstituted with sterile, preservative-free 0.9% saline. The dilution can vary depending on the study, for example, 100 units in 10 mL of saline.[8]



Injection Technique: The solution is administered intradermally using a fine-gauge needle
 (e.g., 30G or 32G).[9][12] Injections are typically performed in a grid pattern, with
 approximately 1 cm between injection points, creating small wheals.[9] The dosage per
 injection point is low, for instance, 0.05-0.1 mL.[12] One side of the face receives the BTX-A
 solution, while the contralateral side receives a saline placebo.

#### **Skin Biopsy and Histological Analysis**

- Biopsy Collection: Skin biopsies (e.g., 2-4 mm punch biopsies) are obtained from a predetermined area (e.g., the peri-orbital region) at baseline and at specified follow-up intervals (e.g., 3 and 6 months post-injection).[3]
- Tissue Processing:
  - For light microscopy, the biopsy specimen is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin wax.[14][15] 3-5 μm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and special stains like Masson's trichrome for collagen.[14][15]
  - For immunohistochemistry, sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with primary antibodies against targets such as collagen I, collagen III, elastin, and TGF-β1. A secondary antibody conjugated to an enzyme or fluorophore is then applied for visualization.
- Analysis: Stained sections are examined under a light or fluorescence microscope.
  Quantitative analysis can be performed using computerized morphometric analysis to measure parameters like epidermal thickness, wrinkle depth, and the area of positive staining for specific markers.[3]





Click to download full resolution via product page

**Experimental Workflow for Histological Assessment** 



#### Conclusion

The long-term histological effects of intradermal BTX-A ("**Dermatoxin**") are characterized by a complex remodeling of the dermal extracellular matrix, modulation of fibroblast activity, and effects on adnexal structures. The primary mechanism appears to be a qualitative improvement in collagen organization rather than a net increase in collagen synthesis, mediated through signaling pathways such as TGF-β/Smad and JNK. These changes manifest clinically as improvements in skin texture, pore size, and the appearance of scars. While current research provides a solid foundation, further long-term studies with extended follow-up periods are necessary to fully elucidate the durability of these histological changes and to optimize treatment protocols for sustained clinical benefit.[16][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apcz.umk.pl [apcz.umk.pl]
- 2. jcadonline.com [jcadonline.com]
- 3. The use of Botulinum toxin-a injection for facial wrinkles: a histological and immunohistochemical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Botox (onabotulinumtoxinA) mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Botulinum Toxin Type A on TGF-β/Smad Pathway Signaling: Implications for Silicone-Induced Capsule Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Efficacy and Safety of Microneedling Combined With Botulinum Toxin-A Versus Meso-Botox Injection in the Treatment of Atrophic Acne Scars: A Split-face Comparative Study | Clinical Research Trial Listing [centerwatch.com]
- 8. Intradermal Botulinum Toxin A on Skin Quality and Facial Rejuvenation: A Systematic Review and Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbotulinum: A Quantitative Evaluation of Aesthetic Skin Improvement in 62 Patients -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. Botulinum toxin type A suppresses pro-fibrotic effects via the JNK signaling pathway in hypertrophic scar fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of intradermal botulinum toxin A for post-acne erythema: a split-face randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Mini review on skin biopsy: traditional and modern techniques PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mini review on skin biopsy: traditional and modern techniques [frontiersin.org]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Long-term Effects of Repeated Botulinum Toxin Injection in Cosmetic Therapeutics -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["long-term effects of Dermatoxin on skin histology"].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576924#long-term-effects-of-dermatoxin-on-skin-histology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com